tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is a complex organic compound characterized by its unique structure and functional groups. It belongs to a class of compounds known for their applications in various scientific fields, particularly in biomedical research and material science. The compound features a tert-butyl group, multiple ether linkages, and an amide functionality, contributing to its solubility and reactivity.
This compound can be classified as an ester due to the presence of the carboxylate functional group derived from the reaction between a carboxylic acid and an alcohol. It also contains multiple ether groups, which enhance its hydrophilicity and compatibility with biological systems.
The synthesis of tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate typically involves multi-step organic reactions including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reactions and confirm the structure of the final product.
The molecular structure of tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate can be represented using various structural formulas including:
CC(C)(C)OC(CCOCCOCCOCCNC(OC(C)(C)C)=O)=O
This notation highlights the arrangement of atoms in the molecule, indicating the presence of tert-butyl groups and multiple ether linkages.
The compound's structural features include:
tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry as they allow for modifications that can enhance or alter the compound's properties for specific applications.
The mechanism of action for tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate largely depends on its application context:
Research indicates that compounds with similar structures exhibit antimicrobial activity or serve as drug delivery systems due to their ability to form stable complexes with target molecules .
Key physical properties include:
Chemical properties include:
Relevant data points:
tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate finds applications in several scientific fields:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4